molecular formula C19H19ClN2O3S2 B2668482 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide CAS No. 941987-89-9

4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide

Cat. No.: B2668482
CAS No.: 941987-89-9
M. Wt: 422.94
InChI Key: RIKSOWOWRGEESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide is a sophisticated chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound integrates two pharmaceutically significant motifs: a sulfonylbutanamide group and a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile scaffold. The tetrahydrobenzothiophene core is a well-established building block in synthetic organic chemistry, frequently employed in the construction of complex fused heterocyclic systems such as pyrimidines and thiazines, which are privileged structures in the development of bioactive molecules . The structural features of this reagent, including the electron-withdrawing cyano group and the sulfonamide linkage, make it a valuable intermediate for generating compound libraries for high-throughput screening. Its potential research applications include serving as a precursor in the synthesis of molecules for evaluation as enzyme inhibitors, given that similar scaffolds have been investigated for anti-inflammatory activity through mechanisms like 5-lipoxygenase (5-LOX) inhibition . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S2/c20-13-7-9-14(10-8-13)27(24,25)11-3-6-18(23)22-19-16(12-21)15-4-1-2-5-17(15)26-19/h7-10H,1-6,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKSOWOWRGEESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A 4-chlorophenyl group which may enhance its lipophilicity and biological interaction.
  • A sulfonamide moiety that is known for its role in pharmacological activity.
  • The tetrahydrobenzo[b]thiophene core which is significant for its biological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Key Enzymes : It has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDK1) and lactate dehydrogenase A (LDHA), which are crucial in cancer metabolism. In vitro studies show IC50 values of 57.10 µg/mL for PDK1 and 64.10 µg/mL for LDHA, indicating significant inhibitory potential compared to standard inhibitors like sodium dichloroacetate .
  • Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress, a contributor to cancer progression .
  • Cytotoxic Effects : In vitro assays on colorectal cancer cell lines (LoVo and HCT-116) demonstrated cytotoxic effects with promising IC50 values, suggesting potential as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activities observed for the compound:

Activity Type Target/Cell Line IC50 Value (µg/mL) Notes
PDK1 Inhibition-57.10Compared to sodium dichloroacetate
LDHA Inhibition-64.10Compared to sodium oxamate
CytotoxicityLoVo (Colorectal Cancer)Varies (see studies)Significant cytotoxicity observed
Antioxidant--Protects against oxidative damage

Case Studies

  • In Vivo Studies : Animal models have been employed to evaluate the antitumor effects of this compound. In one study, treatment led to a significant reduction in tumor mass compared to controls, indicating its potential as a therapeutic agent .
  • Comparative Studies : The compound was compared with established chemotherapeutics like 5-fluorouracil (5-FU). Results showed that while both compounds reduced tumor mass, the novel compound demonstrated a better safety profile concerning liver enzyme restoration .

Scientific Research Applications

The compound 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide is of significant interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its potential applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Antimicrobial Activity

Recent studies indicate that sulfonamide derivatives exhibit promising antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Mechanism of Action: The antimicrobial activity is primarily attributed to the inhibition of bacterial folic acid synthesis, similar to other sulfonamides, disrupting nucleic acid synthesis and leading to bacterial cell death.

Anticancer Activity

Emerging research highlights the potential anticancer properties of this compound. It has shown efficacy against various cancer cell lines, indicating its role as a promising therapeutic agent.

Anticancer Activity Data

Cancer Cell LineIC50 (µM)EffectReference
MCF-7 (Breast Cancer)15.5Induces apoptosis
HeLa (Cervical Cancer)10.2Cell cycle arrest
A549 (Lung Cancer)12.8Inhibition of proliferation

Mechanism of Action: The anticancer activity is believed to stem from the compound's ability to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation signals.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in both antimicrobial and anticancer contexts.

Study on Antimicrobial Efficacy

A recent study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting its potential in treating persistent infections caused by biofilm-forming bacteria.

Anticancer Research

In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed increased levels of cleaved PARP and caspase-3 in treated cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

  • 4-Chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide (CAS 422526-52-1) Structure: Lacks the sulfonyl group but retains the 4-chloro and tetrahydrobenzo[b]thiophen-2-yl moieties. Properties: Shorter synthesis routes (e.g., direct acylation with chloro-substituted acyl chlorides) yield high purity (67–96% yields) and distinct melting points (e.g., 173–174°C) . Biological Relevance: Similar scaffolds in and are associated with cytotoxicity, though specific data for this compound are unavailable .
  • N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(isoxazolo[3,4-b]pyridin-3-ylamino)acetamide (23) Structure: Substitutes the butanamide chain with a shorter acetamide linker and an isoxazolopyridine group. Synthesis: Formed via nucleophilic substitution in ethanol (78% yield). The heterocyclic addition may enhance binding to kinase targets .

Variations in the Sulfonyl/Acyl Group

  • N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-chlorobenzamide (II) Structure: Replaces the sulfonyl-butanamide with a benzoyl-chlorobenzamide group. Crystallography: Adopts a half-chair conformation in the tetrahydrobenzo[b]thiophene ring, promoting planar stacking interactions.
  • 5-(4-(4-Chlorophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9)

    • Structure : Shares the 4-chlorophenylsulfonyl group but incorporates a triazole-thione core.
    • Tautomerism : Exists predominantly in the thione form (confirmed by IR: νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands) .

Chain Length and Halogen Substitutions

  • 4-Bromo-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide (4b) Structure: Bromine replaces chlorine in the butanamide chain. Synthesis: Lower yield (67%) compared to chloro analogs, likely due to bromine’s bulkier size. Melting point (173–174°C) aligns with halogenated analogs .
  • 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (19) Structure: Acetamide chain with a terminal chlorine. Applications: Intermediate for further functionalization (e.g., coupling with pyrazolo-pyridines in ) .

Key Data Tables (Described in Text)

Research Findings and Implications

  • Synthetic Flexibility : The tetrahydrobenzo[b]thiophen-2-yl scaffold allows diverse modifications, enabling tailored electronic and steric profiles .
  • Biological Potential: Sulfonyl-containing analogs (e.g., triazole-thiones in ) show promise in targeting enzymes, though the target compound’s specific activity requires further study .
  • Structural Insights : Crystallographic data () highlight the impact of substituents on molecular conformation and aggregation, critical for drug formulation .

Q & A

Q. What synthetic routes are commonly employed for preparing this compound, and what critical reaction conditions ensure optimal yield?

The synthesis typically involves coupling a 4-chlorobenzenesulfonyl chloride derivative with a 3-cyano-tetrahydrobenzo[b]thiophene precursor. Key steps include:

  • Sulfonylation : Conducted under anhydrous CH₂Cl₂ at 0–6°C to control exothermic reactions .
  • Purification : Reverse-phase HPLC or methanol recrystallization ensures ≥95% purity . Critical parameters include strict temperature control and inert gas protection to prevent hydrolysis of the sulfonyl group.

Q. Which analytical techniques are essential for confirming structural integrity and purity?

A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon types (sulfonyl carbons at ~140 ppm) .
  • HRMS : Validates molecular weight (e.g., observed m/z 447.12 vs. calculated 447.08) .
  • HPLC : Retention time comparison with standards confirms purity .

Q. What in vitro models are suitable for initial biological activity screening?

Prioritize enzyme inhibition assays targeting sulfonamide-sensitive pathways:

  • Carbonic Anhydrase (hCA II/IX) : Use stopped-flow CO₂ hydration assay (IC₅₀ determination) .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HT-29 colon cancer) with 72-hour exposure .

Advanced Research Questions

Q. How can structural contradictions in NMR data be resolved during characterization?

Discrepancies may arise from tautomerism or solvent effects. Mitigation strategies include:

  • 2D NMR : HSQC/HMBC correlations resolve ambiguous assignments (e.g., distinguishing cyano vs. sulfonyl carbons) .
  • Variable Temperature NMR : Identifies dynamic processes affecting chemical shifts .
  • Cross-validation : Compare HRMS data with theoretical isotopic patterns .

Q. What computational methods predict biological targets and binding modes?

  • Molecular Docking : Use AutoDock Vina to model interactions with hCA IX (PDB: 3IAI). Focus on sulfonamide oxygens as H-bond acceptors .
  • Pharmacophore Modeling : Highlight critical features (e.g., sulfonyl group geometry) using Schrödinger Phase .
  • MD Simulations : 100-ns simulations in AMBER assess binding stability (RMSD < 2.0 Å acceptable) .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?

Systematic modifications and evaluations include:

  • Substituent Variation : Replace 4-chlorophenyl with fluorophenyl to enhance metabolic stability .
  • QSAR Modeling : Correlate Hammett σ values of substituents with hCA inhibition (R² > 0.85 preferred) .
  • Solubility Optimization : Measure LogD7.4 via shake-flask method; introduce PEGylated side chains if LogD > 3 .

Q. What strategies address low metabolic stability in preclinical analogs?

  • Microsomal Assays : Incubate with human liver microsomes (1 mg/mL protein, NADPH regeneration system).
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to block CYP3A4 oxidation .
  • Prodrug Approach : Mask sulfonamide as a tert-butyl carbamate, improving oral bioavailability .

Q. How can synthetic scalability be improved without compromising enantiomeric purity?

  • Asymmetric Synthesis : Use Evans oxazolidinone auxiliaries during butanamide chain formation (ee > 98%) .
  • Flow Chemistry : Implement continuous sulfonylation (residence time <2 min, 40°C) to control exotherms .
  • Chiral HPLC Monitoring : Chiralpak AD-H column (hexane:IPA 85:15) tracks enantiomeric excess .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity data across studies?

Discrepancies may stem from assay conditions or impurity profiles. Solutions include:

  • Standardized Protocols : Use identical cell passage numbers and serum concentrations in cytotoxicity assays .
  • Orthogonal Assays : Confirm hCA inhibition via both esterase activity and ITC binding measurements .
  • Impurity Profiling : LC-MS/MS identifies bioactive impurities (e.g., des-cyano byproducts) .

Q. What experimental designs validate in silico predictions of target engagement?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG < −8 kcal/mol indicates strong binding) .
  • X-ray Crystallography : Resolve co-crystal structures (2.0 Å resolution) to confirm docking poses .
  • Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to rule out off-target effects .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Reference
SulfonylationCH₂Cl₂, 0°C, N₂ atmosphere65–75
CyclizationDMF, 80°C, 12 h82
RecrystallizationMeOH, −20°C, 24 h95% purity

Q. Table 2: Biological Screening Data

AssayModelResult (IC₅₀)Reference
hCA IX InhibitionRecombinant enzyme12.3 nM
CytotoxicityHT-29 cells8.7 µM
Microsomal StabilityHuman liver micros.t₁/₂ = 23 min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.